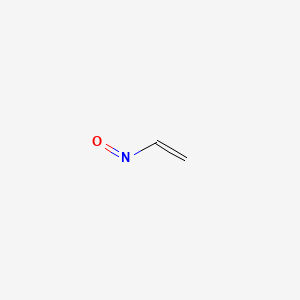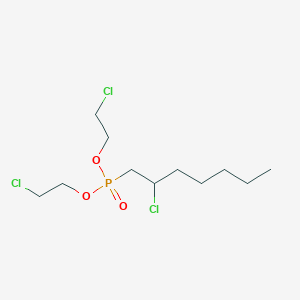
Dibutyl(chloro)(2-ethoxyethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(chloro)(2-ethoxyethyl)stannane is an organotin compound with the molecular formula C₁₂H₂₇ClOSn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(chloro)(2-ethoxyethyl)stannane typically involves the reaction of dibutyltin dichloride with 2-ethoxyethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one of the chlorine atoms with the 2-ethoxyethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(chloro)(2-ethoxyethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the tin center.
Major Products Formed
Substitution Reactions: The major products are organotin compounds with different substituents replacing the chlorine atom.
Oxidation Reactions: Oxidation of the tin center can lead to the formation of tin oxides or hydroxides.
Wissenschaftliche Forschungsanwendungen
Dibutyl(chloro)(2-ethoxyethyl)stannane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dibutyl(chloro)(2-ethoxyethyl)stannane involves its interaction with molecular targets, such as enzymes and proteins. The tin center can form coordination complexes with these targets, altering their activity and function . The specific pathways involved depend on the nature of the target and the type of interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Dibutyl(chloro)(2-ethoxyethyl)stannane is unique due to the presence of the 2-ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other dibutyltin compounds . This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
| 135905-63-4 | |
Molekularformel |
C12H27ClOSn |
Molekulargewicht |
341.50 g/mol |
IUPAC-Name |
dibutyl-chloro-(2-ethoxyethyl)stannane |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-3-5-4-2;2*1-3-4-2;;/h1,3-4H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
GOLOTTWLXQSQGM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCOCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)



